N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-11-18(7-8-19(15)23)33(29,30)26-9-4-10-32-20(26)14-25-22(28)21(27)24-13-16-5-3-6-17(12-16)31-2/h3,5-8,11-12,20H,4,9-10,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKJQFLSIVQCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the fluoro-methylbenzenesulfonyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Oxazinan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro-Methylbenzenesulfonyl Group: This step may involve the use of sulfonyl chlorides and fluorinating agents under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several analogs, differing primarily in substituent patterns on the sulfonyl group, ethanediamide linker, and heterocyclic core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Sulfonyl Group Modifications: The target compound contains a 4-fluoro-3-methylbenzenesulfonyl group, which combines electron-withdrawing (fluoro) and electron-donating (methyl) effects. This contrasts with analogs such as (4-fluoro without methyl) and (4-methyl without fluoro). The analog in substitutes the 3-methyl with a 2-methyl on the sulfonyl ring, altering spatial orientation and possibly hydrogen-bonding interactions.
Ethanediamide Substituents: The 3-methoxyphenylmethyl group in the target compound differs from the 2-methoxyphenethyl in (chain length and methoxy position) and the furan-2-ylmethyl in .
Heterocyclic Core :
- Replacement of the 1,3-oxazinan ring with a thiazolo-triazol system in introduces a fused heterocycle, likely altering conformational flexibility and binding kinetics.
Physicochemical Implications :
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, effects on various cell lines, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Fluorinated aromatic rings
- Oxazinan ring
- Ethanediamide group
This structure is believed to contribute to its biological activity by enabling specific interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorinated benzenesulfonyl group enhances binding affinity, while the oxazinan ring modulates conformation and reactivity. Its mechanism includes:
- Inhibition of enzyme activity
- Interference with signal transduction pathways
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of similar compounds on human cancer cell lines. For instance, compounds derived from oxazinan structures have shown significant antiproliferative activity against various cancer types.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest at G2/M phase |
| 5g | A2780/RCIS | 20.0 | Inhibition of tubulin polymerization |
These findings suggest that compounds with similar structural features may also exhibit significant cytotoxicity against cancer cells.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding interactions between the compound and tubulin. For example, a related compound demonstrated effective binding at the colchicine site of tubulin, which is crucial for its antitumor activity. This suggests that this compound may similarly inhibit tubulin polymerization.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of oxazinonaphthalene derivatives demonstrated that modifications in the oxazinan structure significantly affected their cytotoxicity against ovarian and breast cancer cell lines. The most potent derivatives induced G2/M phase arrest, highlighting the importance of structural optimization in enhancing biological activity.
- Therapeutic Potential : Research has indicated that compounds with similar scaffolds possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and what multi-step strategies are recommended?
Answer:
The compound’s complexity arises from its oxazinan-sulfonyl and ethanediamide moieties. A typical synthesis involves:
Sulfonylation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group to the oxazinan ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Amidation : Coupling the oxazinan intermediate with the 3-methoxyphenylmethyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the ethanediamide bridge .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Key challenges include avoiding sulfonate ester byproducts and ensuring stereochemical control during oxazinan ring formation.
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., sulfonyl group at C3 of oxazinan) and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns .
Advanced: How can contradictory bioactivity data (e.g., varying IC50 values in enzyme assays) be systematically resolved?
Answer:
Contradictions may arise from assay conditions or compound stability. Methodological steps include:
Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Stability Studies : Monitor compound degradation via LC-MS under assay conditions (e.g., DMSO stock solutions stored at -80°C) .
Enzyme Source Comparison : Test against recombinant vs. native enzymes to rule out isoform-specific effects .
Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate inter-lab variability .
Advanced: What computational strategies are effective for predicting target interactions of this sulfonamide-ethanediamide hybrid?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive targets (e.g., COX-2 or carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at C4) with inhibitory activity using descriptors like LogP and polar surface area .
Basic: What in vitro models are suitable for preliminary evaluation of its biological activity?
Answer:
- Enzyme Inhibition : COX-2 fluorometric assays (e.g., Cayman Chemical Kit) to measure IC50 .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: How can reaction yields be optimized for the critical amidation step?
Answer:
- DoE (Design of Experiments) : Use Bayesian optimization to test variables (e.g., solvent polarity, temperature) and identify optimal conditions (e.g., DMF at 0°C vs. RT) .
- Catalyst Screening : Compare HOBt, HOAt, and DMAP for coupling efficiency .
- In Situ Monitoring : ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide and ethanediamide groups .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can regioselectivity issues during sulfonylation be mitigated?
Answer:
- Protecting Groups : Temporarily block the oxazinan nitrogen with Boc to direct sulfonylation to the desired position .
- Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
- Catalytic Additives : Add KI to enhance leaving-group departure in SNAr reactions .
Advanced: What metabolomic approaches identify potential off-target effects?
Answer:
- Untargeted Metabolomics : LC-HRMS to profile changes in cellular metabolites (e.g., ATP, NAD+) post-treatment .
- Pathway Enrichment Analysis : KEGG or Reactome to link altered metabolites to pathways (e.g., oxidative phosphorylation) .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Answer:
- Solubility Screening : Shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
